molecular formula C16H19F3N4OS B4359386 N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE

N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE

Cat. No.: B4359386
M. Wt: 372.4 g/mol
InChI Key: LNILTPMHHDMZGK-UHFFFAOYSA-N
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Description

N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiazole and pyrazole derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Formation of the pyrazole ring: The pyrazole ring can be synthesized separately through cyclization of appropriate precursors.

    Coupling reactions: The thiazole and pyrazole rings are then coupled using reagents like acyl chlorides or amides under specific conditions (e.g., using a base like triethylamine).

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyrazole rings.

    Reduction: Reduction reactions could target specific functional groups within the molecule.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at positions on the thiazole or pyrazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE could have applications in:

    Medicinal Chemistry: Potential as a drug candidate for various diseases.

    Biological Studies: Used as a probe to study biological pathways.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[5-cyclopropyl-1H-pyrazol-1-yl]acetamide: Lacks the trifluoromethyl group.

    N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide: Lacks the cyclopropyl group.

Uniqueness

The presence of both the cyclopropyl and trifluoromethyl groups in N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE may confer unique properties, such as increased lipophilicity or enhanced biological activity.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4OS/c1-15(2,3)12-8-25-14(20-12)21-13(24)7-23-10(9-4-5-9)6-11(22-23)16(17,18)19/h6,8-9H,4-5,7H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNILTPMHHDMZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE

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